![molecular formula C11H11NS B2411227 4-[2-(Thiophen-3-yl)ethyl]pyridine CAS No. 148334-87-6](/img/structure/B2411227.png)
4-[2-(Thiophen-3-yl)ethyl]pyridine
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Overview
Description
“4-[2-(Thiophen-3-yl)ethyl]pyridine” is a chemical compound with the molecular formula C11H11NS . It has a molecular weight of 189.27674 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-[2-(Thiophen-3-yl)ethyl]pyridine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common method .Molecular Structure Analysis
The molecular structure of “4-[2-(Thiophen-3-yl)ethyl]pyridine” consists of a pyridine ring attached to a thiophene ring via an ethyl bridge .Physical And Chemical Properties Analysis
“4-[2-(Thiophen-3-yl)ethyl]pyridine” is a compound with the molecular formula C11H11NS and a molecular weight of 189.27674 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
- Heterocyclic Synthesis : 4-[2-(Thiophen-3-yl)ethyl]pyridine derivatives have been utilized in the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's versatility in organic synthesis and its potential in creating diverse chemical structures (Mohareb et al., 2004).
Structural Analysis
- Packing Structure of Thiophene Derivatives : Studies on thiophene derivatives, including 4-thiophen-3-yl-pyridine-2,6-dicarboxylic acid diethyl ester, have contributed to understanding the solid-state structures influenced by functional groups and intermolecular forces. This knowledge is essential in materials science for designing compounds with desired physical and chemical properties (Bettencourt‐Dias et al., 2005).
Biological Activities
- Antimicrobial Activities : Thiophene and pyridine derivatives have been evaluated for their antimicrobial activities, demonstrating the potential of 4-[2-(Thiophen-3-yl)ethyl]pyridine in contributing to the development of new antimicrobial agents (Wardkhan et al., 2008).
Electropolymerization and Electrochromic Properties
- Electropolymerization and Electrochromic Materials : The compound has been used in the synthesis of novel electroactive conjugated polymers with notable electrochromic properties. This application is particularly relevant in the field of materials science for developing smart materials and devices (Shao et al., 2017).
Antioxidant and Antitumor Activities
- Potential Anticancer Agents : Derivatives of 4-[2-(Thiophen-3-yl)ethyl]pyridine have been synthesized and studied for their potential as anticancer agents, indicating the significance of this compound in medicinal chemistry and drug development (Ivasechko et al., 2022).
Safety and Hazards
The safety data for “4-[2-(Thiophen-3-yl)ethyl]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “4-[2-(Thiophen-3-yl)ethyl]pyridine” and other thiophene derivatives are likely to involve further exploration of their synthesis and potential biological activities. Given the wide range of properties and applications of thiophene derivatives, there are many possible avenues for future research .
properties
IUPAC Name |
4-(2-thiophen-3-ylethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h3-9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKAZKSTQNKAPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Thiophen-3-yl)ethyl]pyridine | |
CAS RN |
148334-87-6 |
Source
|
Record name | 4-[2-(thiophen-3-yl)ethyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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